molecular formula C11H12N4O3 B8397430 3-(3-Ethoxy-4-nitrophenyl)-4-methyl-4H-1,2,4-triazole

3-(3-Ethoxy-4-nitrophenyl)-4-methyl-4H-1,2,4-triazole

Cat. No. B8397430
M. Wt: 248.24 g/mol
InChI Key: RTPXMKRLZDJRPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09334286B2

Procedure details

5-(3-Ethoxy-4-nitrophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (Preparation 117, 1.16 g 4.14 mmole) was stirred with dichloromethane (11.8 mL) and the suspension cooled in ice. A solution of 35% hydrogen peroxide (0.91 mL, 12.2 mmole) in acetic acid (6 mL) was added dropwise and the reaction was stirred at room temperature for 70 minutes. Dichloromethane (50 mL) was added followed by 2M aqueous sodium hydroxide (48 mL) to pH=7. The layers were separated, the aqueous extracted with more dichloromethane, the organic layers combined, dried over sodium sulphate and concentrated in vacuo. The residue was purified by silica gel column chromatography eluting with 5-10% EtOH in DCM to afford the title compound (607 mg, 60%).
Name
5-(3-Ethoxy-4-nitrophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
11.8 mL
Type
reactant
Reaction Step One
Quantity
0.91 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
48 mL
Type
reactant
Reaction Step Four
Yield
60%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([C:13]2[N:14]([CH3:19])[C:15](S)=[N:16][N:17]=2)[CH:7]=[CH:8][C:9]=1[N+:10]([O-:12])=[O:11])[CH3:2].ClCCl.OO.[OH-].[Na+]>C(O)(=O)C>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([C:13]2[N:14]([CH3:19])[CH:15]=[N:16][N:17]=2)[CH:7]=[CH:8][C:9]=1[N+:10]([O-:12])=[O:11])[CH3:2] |f:3.4|

Inputs

Step One
Name
5-(3-Ethoxy-4-nitrophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Quantity
1.16 g
Type
reactant
Smiles
C(C)OC=1C=C(C=CC1[N+](=O)[O-])C=1N(C(=NN1)S)C
Name
Quantity
11.8 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
0.91 mL
Type
reactant
Smiles
OO
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
ClCCl
Step Four
Name
Quantity
48 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 70 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension cooled in ice
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous extracted with more dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 5-10% EtOH in DCM

Outcomes

Product
Details
Reaction Time
70 min
Name
Type
product
Smiles
C(C)OC=1C=C(C=CC1[N+](=O)[O-])C1=NN=CN1C
Measurements
Type Value Analysis
AMOUNT: MASS 607 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.